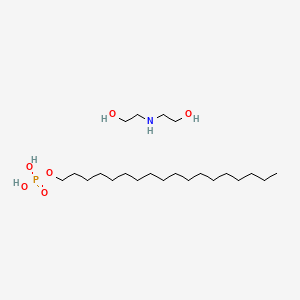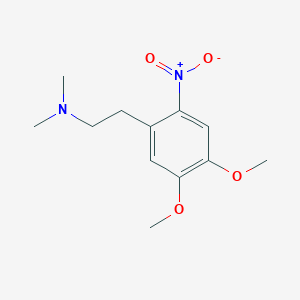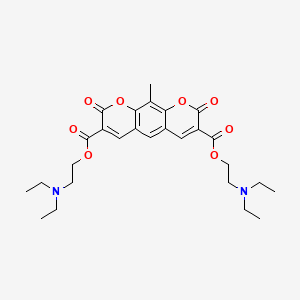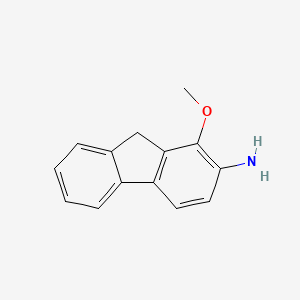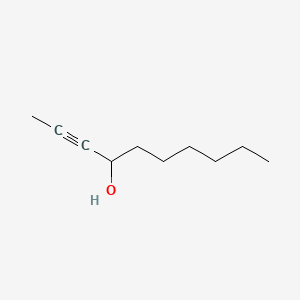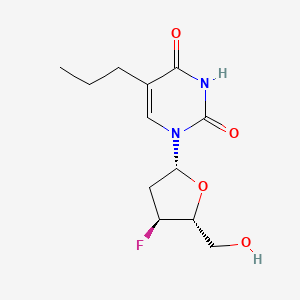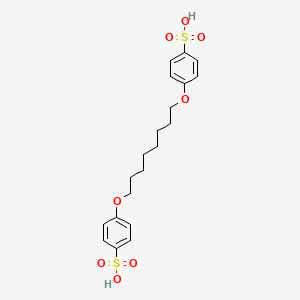
4-((8-(4-Sulfophenoxy)octyl)oxy)benzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((8-(4-Sulfophenoxy)octyl)oxy)benzenesulfonic acid is an organosulfur compound characterized by its complex structure, which includes both sulfonic acid and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((8-(4-Sulfophenoxy)octyl)oxy)benzenesulfonic acid typically involves a multi-step process:
Formation of the Octyl Ether: The initial step involves the reaction of 4-hydroxybenzenesulfonic acid with 1-bromo-8-octanol in the presence of a base such as potassium carbonate. This reaction forms the intermediate 4-(8-hydroxyoctyl)oxybenzenesulfonic acid.
Sulfonation: The intermediate is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group on the phenoxy ring, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are often employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
4-((8-(4-Sulfophenoxy)octyl)oxy)benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, which may reduce the sulfonic acid groups to sulfonate salts.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in aqueous or alcoholic medium.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfonate salts.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-((8-(4-Sulfophenoxy)octyl)oxy)benzenesulfonic acid has diverse applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly for targeting specific tissues or cells.
Industry: Utilized in the formulation of detergents and cleaning agents due to its effective surfactant properties.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties, which allow it to interact with both hydrophobic and hydrophilic environments. This dual interaction capability makes it effective in disrupting cell membranes or enhancing the solubility of hydrophobic drugs. The molecular targets often include lipid bilayers in cell membranes and hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler analog without the octyl ether and phenoxy groups.
p-Toluenesulfonic acid: Similar sulfonic acid functionality but with a methyl group on the aromatic ring.
Sodium dodecylbenzenesulfonate: A common surfactant with a longer alkyl chain.
Uniqueness
4-((8-(4-Sulfophenoxy)octyl)oxy)benzenesulfonic acid is unique due to its combination of a long alkyl chain, phenoxy group, and sulfonic acid functionality. This structure provides enhanced surfactant properties and specific interactions with biological membranes, making it more versatile in applications compared to simpler analogs.
Properties
CAS No. |
61575-11-9 |
|---|---|
Molecular Formula |
C20H26O8S2 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
4-[8-(4-sulfophenoxy)octoxy]benzenesulfonic acid |
InChI |
InChI=1S/C20H26O8S2/c21-29(22,23)19-11-7-17(8-12-19)27-15-5-3-1-2-4-6-16-28-18-9-13-20(14-10-18)30(24,25)26/h7-14H,1-6,15-16H2,(H,21,22,23)(H,24,25,26) |
InChI Key |
USILSTVLWLBACF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCCCCOC2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




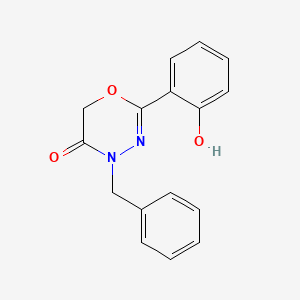
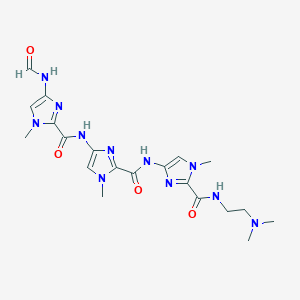
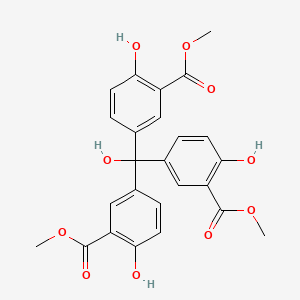
![6-(3,4-Dimethoxyphenyl)-7,8-dihydronaphtho[2,3-d][1,3]dioxol-5(6h)-one](/img/structure/B12796337.png)
